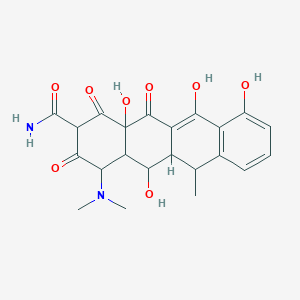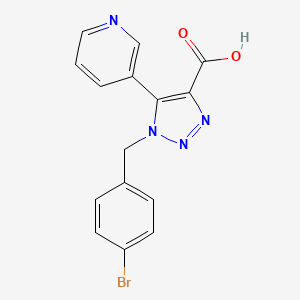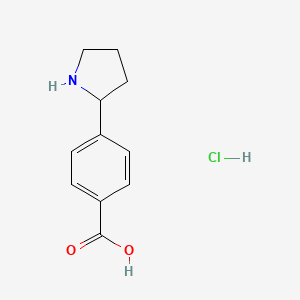![molecular formula C8H14N4NiO4 B12507356 Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} CAS No. 46755-15-1](/img/structure/B12507356.png)
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} is a coordination complex with the molecular formula C8H14N4NiO4. This compound is known for its unique structure, where the nickel ion is coordinated with two ligands of 3-nitrosobut-2-en-2-ylamino oxidanide. It has a molecular mass of 288.915 Da and is recognized for its distinctive properties and applications in various scientific fields .
Méthodes De Préparation
The synthesis of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} typically involves the reaction of nickel salts with 3-nitrosobut-2-en-2-ylamino oxidanide ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel coordination complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Applications De Recherche Scientifique
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel ion in the complex acts as a central metal, facilitating the transfer of electrons and promoting the formation of reaction intermediates. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} can be compared with other nickel coordination complexes, such as:
Nickel bis(dimethylglyoximate): This compound is known for its use in the qualitative analysis of nickel and has a similar coordination environment but different ligands.
Nickel(2+) bis{[(3,5-dimethylpyrazol-1-yl)methane]}: This complex has different ligands and is used in catalytic systems for various chemical reactions. The uniqueness of Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide} lies in its specific ligand structure and the resulting properties and applications.
Propriétés
Numéro CAS |
46755-15-1 |
|---|---|
Formule moléculaire |
C8H14N4NiO4 |
Poids moléculaire |
288.91 g/mol |
Nom IUPAC |
nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2 |
Clé InChI |
UNMGLSGVXHBBPH-UHFFFAOYSA-L |
SMILES canonique |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)


![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)


![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
